molecular formula C14H17N B181436 (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine CAS No. 119392-95-9

(R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine

Cat. No.: B181436
CAS No.: 119392-95-9
M. Wt: 199.29 g/mol
InChI Key: AXRXYILTIWBHEP-LLVKDONJSA-N
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Description

®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine is a chiral amine compound with the molecular formula C12H13N. It is known for its applications in organic synthesis, particularly in the preparation of chiral intermediates and pharmaceuticals. The compound is characterized by its naphthyl group attached to an ethylamine moiety, which imparts unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine plays a crucial role in biochemical reactions, particularly in the synthesis of chiral amines. It interacts with enzymes such as ω-transaminases, which catalyze the asymmetric amination of prochiral ketones or aldehydes to produce chiral amines. These interactions are essential for the production of enantiomerically pure compounds, which are vital in pharmaceutical applications . The compound’s interaction with ω-transaminases involves binding to the enzyme’s active site, where it undergoes a transamination reaction to form the desired chiral amine product.

Cellular Effects

The effects of ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine can impact cell signaling pathways by interacting with specific receptors or proteins, thereby altering cellular responses and functions.

Molecular Mechanism

At the molecular level, ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. For example, the compound can bind to the active site of ω-transaminases, leading to enzyme inhibition or activation depending on the context . Additionally, ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine can influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its degradation rate . Long-term studies have shown that ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine can have sustained effects on cellular function, with some effects becoming more pronounced over time. These temporal changes are important for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating metabolic pathways . At higher doses, ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine can cause toxic or adverse effects, including enzyme inhibition, cellular damage, or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Transport and Distribution

The transport and distribution of ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine may be transported across cell membranes by active transport mechanisms or facilitated diffusion, influencing its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity. For instance, ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine typically involves the reduction of 1-(1-naphthyl)ethanone oxime using ammonium formate in the presence of a chiral catalyst. One such method employs a catalyst of chlorine {(1R,2R)-(-)-2-amino-1,2-diphenylethylammonia}(p-cymene)ruthenium(II) to achieve asymmetric catalytic reduction . This method ensures high chiral purity and yield, making it suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones.

    Reduction: It can be reduced to form naphthyl ethylamines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.

Major Products

    Oxidation: Naphthyl ketones.

    Reduction: Naphthyl ethylamines.

    Substitution: Various substituted naphthyl derivatives.

Scientific Research Applications

®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine is widely used in scientific research due to its chiral properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

  • ®-(+)-1-(1-Naphthyl)ethylamine
  • (S)-(-)-1-(1-Naphthyl)ethylamine
  • ®-(-)-1-Cyclohexylethylamine
  • ®-(+)-α-Methylbenzylamine

Uniqueness

®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine is unique due to its specific chiral configuration and the presence of the naphthyl group, which imparts distinct chemical properties. Compared to other similar compounds, it offers higher chiral purity and efficiency in asymmetric synthesis, making it a valuable reagent in both research and industrial applications .

Properties

IUPAC Name

(1R)-N,N-dimethyl-1-naphthalen-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-11(15(2)3)13-10-6-8-12-7-4-5-9-14(12)13/h4-11H,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRXYILTIWBHEP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445894
Record name (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119392-95-9
Record name (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you elaborate on the role of (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine in the asymmetric dimerization of 3,4-dimethyl-1-phenylphosphole?

A2: this compound plays a crucial role in inducing chirality during the dimerization of 3,4-dimethyl-1-phenylphosphole. When coordinated to platinum(II), this chiral amine creates a stereochemically defined environment around the metal center. [] This chirality is then transferred to the product during the dimerization reaction, allowing for the efficient synthesis of an optically pure P-chiral diphosphine. [] This example showcases the utility of this compound in asymmetric catalysis, enabling the formation of valuable chiral phosphorous compounds.

Q2: How does the conformation of the this compound ligand impact its resolving agent properties?

A3: X-ray crystallography studies have shown that the conformation of the this compound ligand within palladium complexes can significantly impact its effectiveness as a resolving agent. Specifically, an 8-H conformational locking of the 1-naphthyl side-chain within the complex was observed, influencing the diastereomeric interactions crucial for resolution. [] This highlights the importance of considering not just the inherent chirality of the ligand but also its conformational preferences within metal complexes when evaluating its resolving agent potential.

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